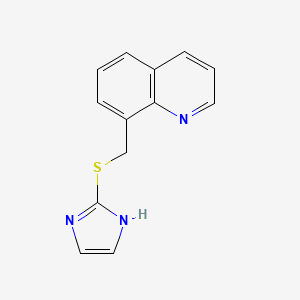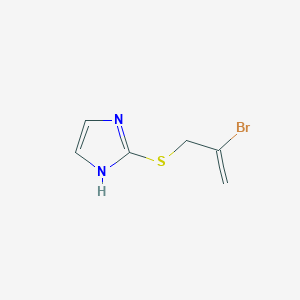
8-(1H-imidazol-2-ylsulfanylmethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(1H-imidazol-2-ylsulfanylmethyl)quinoline, also known as IQM-316, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of 8-(1H-imidazol-2-ylsulfanylmethyl)quinoline is not fully understood. However, studies have shown that it interacts with certain receptors in the body, including the dopamine receptor and the sigma-1 receptor. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These interactions may contribute to the potential therapeutic effects of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce cell death in certain cancer cells and inhibit the growth of certain bacteria and fungi. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-(1H-imidazol-2-ylsulfanylmethyl)quinoline in lab experiments is its high affinity for certain receptors in the body, making it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 8-(1H-imidazol-2-ylsulfanylmethyl)quinoline. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to optimize its synthesis method to obtain higher yields of the final product. Further studies are also needed to fully understand its mechanism of action and to identify any potential side effects. Finally, this compound could be further studied for its potential as a drug candidate in clinical trials.
Métodos De Síntesis
8-(1H-imidazol-2-ylsulfanylmethyl)quinoline is synthesized using a multistep reaction process. The starting material for the synthesis is 2-chloroquinoline, which is reacted with sodium methoxide to form 2-methoxyquinoline. This intermediate is then reacted with 2-mercaptoimidazole to form this compound. The final product is obtained after purification using column chromatography. The synthesis method has been optimized to obtain high yields of the final product.
Aplicaciones Científicas De Investigación
8-(1H-imidazol-2-ylsulfanylmethyl)quinoline has shown potential in various scientific research applications. It has been studied for its anticancer, antimicrobial, and antifungal properties. It has also been studied for its ability to inhibit the activity of certain enzymes and its potential as a therapeutic agent for neurodegenerative diseases. This compound has been shown to have a high affinity for certain receptors in the body, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
8-(1H-imidazol-2-ylsulfanylmethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-3-10-5-2-6-14-12(10)11(4-1)9-17-13-15-7-8-16-13/h1-8H,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQNTIQQAWVUFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CSC3=NC=CN3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylpyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B7591813.png)
![3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B7591817.png)
![4,5-Dimethyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591826.png)
![5-(3-Chlorophenyl)-2-[(4-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7591829.png)
![[3-[(4-Methylpyrazol-1-yl)methyl]phenyl]-piperidin-1-ylmethanone](/img/structure/B7591831.png)
![4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591839.png)






![1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methylphenyl)-1,3-thiazol-2-one](/img/structure/B7591887.png)